molecular formula C9H9N3 B072085 1-Phenyl-1H-pyrazol-3-amine CAS No. 1128-56-9

1-Phenyl-1H-pyrazol-3-amine

Cat. No.: B072085
CAS No.: 1128-56-9
M. Wt: 159.19 g/mol
InChI Key: BQQFSUKXGGGGLV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazol-3-amine is a heterocyclic compound with a pyrazole ring substituted with a phenyl group at the 1-position and an amine group at the 3-position.

Scientific Research Applications

1-Phenyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazol-3-amine can be synthesized through several methodsThis reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as iodine .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Amino-1-phenylpyrazole
  • 5-Amino-3-phenylpyrazole
  • 3-Methyl-1-phenylpyrazole

Comparison: 1-Phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for particular applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

1-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQFSUKXGGGGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344077
Record name 1-Phenyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-56-9
Record name 1-Phenyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the same apparatus as in Example 1 and following the same modalites, 5 g (0.031 mole) of 1-phenyl-3-amino-2-pyrazoline were dissolved in 15 ml of acetic acid with addition of 0.2 g (0.00201 mole) of CuCl, under an oxygen head. Oxidation was completed after about 5 hours. Acetic acid was neutralized with sodium bicarbonate, it was filtered and the precipitate was extracted with ether. By evaporating the ethereal solution, 1.5 g of 1-phenyl-3-aminopyrazole were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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15 mL
Type
solvent
Reaction Step Three
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CuCl
Quantity
0.2 g
Type
catalyst
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-phenyl-3-amino-2-pyrazoline, copper salt (CuCl) and metallic copper, if any, and/or pyridine, in the form of a suspension or of a solution in the solvent (e.g., ethyl alcohol) are introduced, in the desired amounts (between 5 and 6%), into a reactor equipped with feeding systems for reagents and with an effective stirrer. Stirring is started in an oxygen atmosphere. After about 2 hours, oxidation is concluded and the whole solid is dissolved. The catalyst is filtered, the solvent is distilled under vacuum, and the 1-phenyl-3-aminopyrazole is isolated by extraction with, e.g., n-heptane. Additional 1-phenyl-3-aminopyrazole is recovered by treating the n-heptane extraction residue with diluted hydrochloric acid, followed by neutralization with aqueous NaOH to precipitate the 1-phenyl-3-aminopyrazole. Optionally, the heptane extraction residue diluted with hydrochloric acid can be clarified with animal charcoal, prior to neutralization thereof. As is known, the 1-phenyl-3-aminopyrazoles are an important class of products which are valuable for various industrial uses, such as active intermediates in the preparation of dyestuffs, of sensitive agents for use in photography, and of other fine chemicals.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Reaction Step One
Name
copper
Quantity
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Type
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Reaction Step One
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copper
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Synthesis routes and methods III

Procedure details

Example 1 was repeated using the following amounts of reagents: 5 g (0.031 mole) of 1-phenyl-3-amino-2-pyrazoline were suspended in 25 ml of ethanol and 2 ml of H2O, under addition of 0.1 g (0.001 mole) of CuCl and 0.064 g (0.001 mole) of Cu, under an oxygen head. Oxidation lasted about 3 hours. 3.9 g of 1-phenyl-3-aminopyrazole were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Cu
Quantity
0.064 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
CuCl
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Example 1 was repeated using the following amounts of reagents: 5 g (0.031 mole) of 1-phenyl-3-amino-2-pyrazoline were dissolved in 25 ml of acetonitrile under addition of 0.2 g (0.00201 mole) of CuCl, under an oxygen head. Oxidation lasted about 3 hours. 2.5 g of 1-phenyl-3-aminopyrazole were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
CuCl
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 1-phenyl-3-amino-pyrazoline(7.4 g, 46 mmol) in dioxane (200 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (11.54 g, 50 mmol). After addition, the reaction was stirred at RT for 1 hour, then the resulting dark solution was filtered through a pad of Celite. The filtrate was acidified with 1N aqueous HCl (100 mL) and extracted with CH2Cl2 (50 mL). The organic layer was extracted with 1N aqueous HCl (50 mL). The combined aqueous layers were washed with CH2Cl2 (2×50 mL), then adjusted to pH12 with NaOH, followed by extraction with CH2Cl2 (3×100 mL). The combined CH2Cl2 extracts were washed with saturated NaCl (100 mL), dried (MgSO4), and concentrated under reduced pressure to give the title compound, 1-phenyl-3-amino-pyrazole as light orange solid (3.0 g, 41% yield). LC/MS (method A): retention time=1.43 min, (M+H)+=160.
Name
1-phenyl-3-amino-pyrazoline
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
11.54 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How does N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine (FPL-62064) interact with Kit protein kinase and what are the downstream effects of this interaction?

A1: While the provided abstracts [, ] mention FPL-62064 as a Kit protein kinase inhibitor, the specific mechanism of action isn't elaborated upon. Further research is needed to elucidate the exact binding site, binding affinity, and downstream signaling pathways affected by this interaction. Understanding these details is crucial for comprehending the compound's efficacy in treating diseases associated with Kit protein kinase dysregulation, such as hyperpigmentation and cutaneous mastocytosis.

Q2: Are there any known toxicity concerns associated with 1-phenyl-1H-pyrazol-3-amine derivatives?

A3: The provided abstracts [, , ] primarily focus on the synthesis and preliminary biological evaluation of these compounds. Comprehensive toxicological studies are essential to ascertain their safety profile. These studies should include in vitro cytotoxicity assays, in vivo acute and chronic toxicity evaluations in animal models, and potentially, long-term monitoring for adverse effects.

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